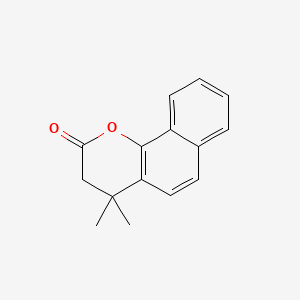
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its fused benzene and pyran rings, which contribute to its unique chemical properties .
Méthodes De Préparation
The synthesis of 3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,4-dimethyl-2-cyclohexenone with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction results in alcohols .
Applications De Recherche Scientifique
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For instance, coumarin derivatives are known to inhibit enzymes like topoisomerase, which is crucial for DNA replication and cell division . This inhibition can lead to the suppression of tumor growth, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
3,4-Dihydro-4,4-dimethyl-7,8-benzocoumarin can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: Another anticoagulant with similar properties to warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and used in various analytical applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
94109-70-3 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
4,4-dimethyl-3H-benzo[h]chromen-2-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-13(16)17-14-11-6-4-3-5-10(11)7-8-12(14)15/h3-8H,9H2,1-2H3 |
Clé InChI |
MIWUQSAQQBUPAR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)OC2=C1C=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


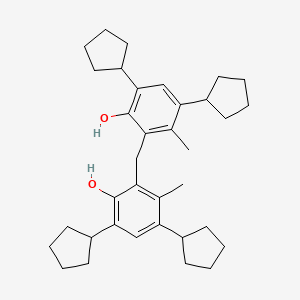
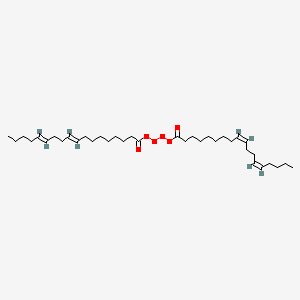

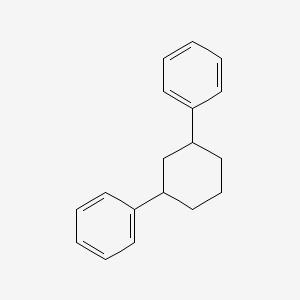
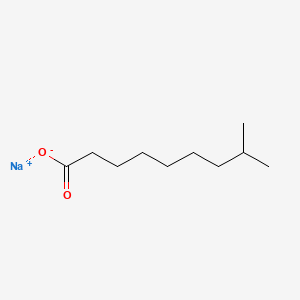
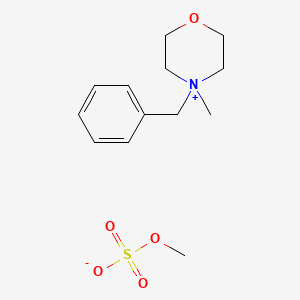
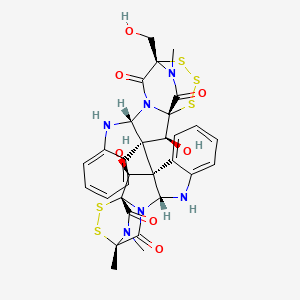

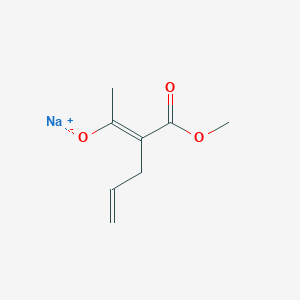
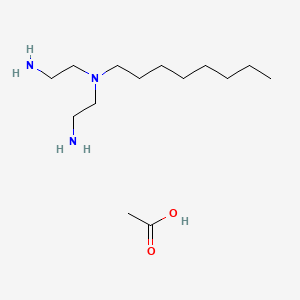
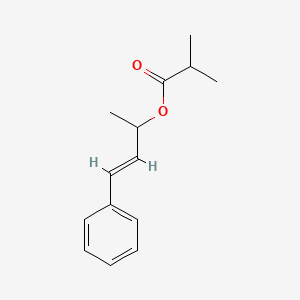

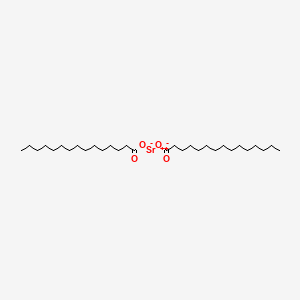
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
